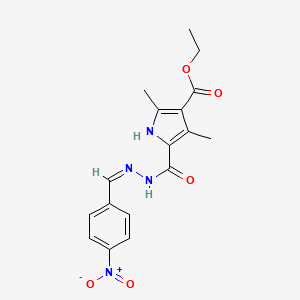![molecular formula C14H16ClN5O2 B2579757 (1-Methyl-1H-1,2,3-triazol-4-yl)[4-((3-Chlorpyridin-2-yl)oxy)piperidin-1-yl]methanon CAS No. 1448136-98-8](/img/structure/B2579757.png)
(1-Methyl-1H-1,2,3-triazol-4-yl)[4-((3-Chlorpyridin-2-yl)oxy)piperidin-1-yl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a highly specialized molecule with a combination of functional groups, making it a versatile compound in various scientific applications. The presence of the chloropyridinyl, piperidinyl, and triazolyl groups provides a broad spectrum of chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive applications in:
Chemistry:As an intermediate in the synthesis of other complex molecules.
Used in studying reaction mechanisms due to its varied reactive sites.
Investigated for its potential as a ligand in receptor studies.
Functions as a tool in bioorthogonal chemistry.
Explored for therapeutic potentials due to its structural framework.
Acts as a probe in drug discovery studies for targeting specific enzymes or receptors.
Utilized in the development of new materials with specific properties.
Plays a role in the manufacture of specialized polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone generally involves multiple steps, starting with the preparation of intermediates.
First Step: The 3-chloropyridin-2-yl ether is synthesized by reacting 2-chloro-3-pyridine with a suitable nucleophile under basic conditions.
Second Step: The resulting 3-chloropyridin-2-yl ether is then reacted with piperidine in the presence of a base like sodium hydride or potassium carbonate to form the intermediate piperidinyl ether.
Third Step: The final product is obtained by coupling the piperidinyl ether with 1-methyl-1H-1,2,3-triazole under conditions like those involving coupling reagents such as EDCI/HOBt or HATU in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production follows a similar multi-step synthetic route but often utilizes optimized conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes a variety of chemical reactions:
Oxidation: It can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Can undergo reduction reactions to modify the triazole or pyridine rings.
Substitution: Halogen substituents allow for nucleophilic substitutions, particularly on the pyridine ring.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols for substitution reactions.
Major Products: Oxidation may yield N-oxide derivatives, while reduction can lead to hydrolyzed products. Substitution reactions can produce various derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects is often through interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, or DNA due to its diverse functional groups.
Pathways Involved: Typically involves modulation of enzymatic activity or receptor binding, altering biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared to others with similar structures but differs due to its unique combination of functional groups.
Similar Compounds:(4-(pyridin-2-yloxy)piperidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Lacks the chloro group, affecting its reactivity and applications.
(3-chloropyridin-2-yl)(4-piperidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Differs in the position of the triazole group, altering its binding properties.
(4-((2-bromopyridin-3-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Substitutes chlorine with bromine, affecting reaction pathways.
Hope you find that useful! There's so much more behind each molecule than meets the eye—how fascinating!
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-19-9-12(17-18-19)14(21)20-7-4-10(5-8-20)22-13-11(15)3-2-6-16-13/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVQLIEYODTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
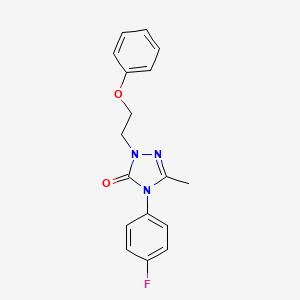
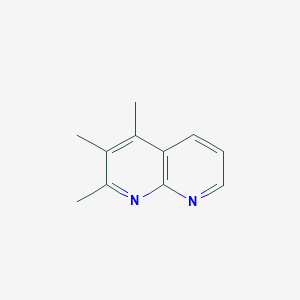
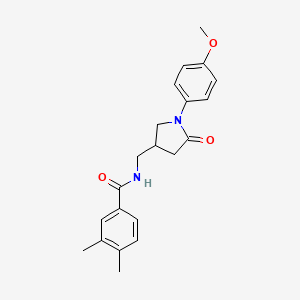
![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)
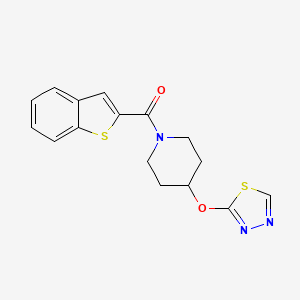
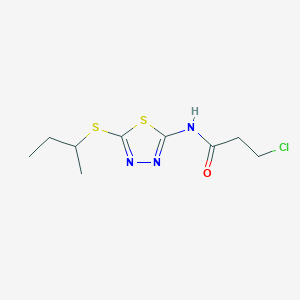
![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)
![3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)
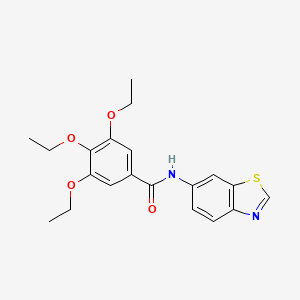
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)
![rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B2579693.png)
![diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579694.png)
